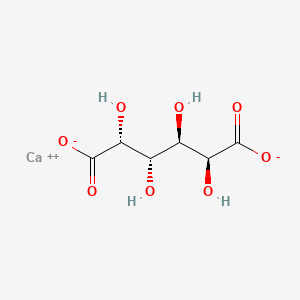
Calcium galactarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium galactarate can be synthesized through the reaction of galactaric acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving galactaric acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled reaction of galactaric acid with calcium carbonate or calcium hydroxide under optimized conditions to ensure high yield and purity. The product is then filtered, washed, and dried to obtain the final crystalline form of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Calcium galactarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms of galactaric acid.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Calcium galactarate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: this compound is studied for its potential role in cellular metabolism and as a source of calcium in biological systems.
Medicine: Research has explored its potential use in drug delivery systems and as a dietary supplement for calcium.
Industry: It is used in the production of biodegradable polymers and as an additive in food and pharmaceutical products.
Mecanismo De Acción
The mechanism of action of calcium galactarate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a source of calcium, which is essential for numerous physiological processes, including muscle contraction, nerve function, and bone formation. The galactaric acid component can participate in metabolic pathways, influencing cellular functions and energy production.
Comparación Con Compuestos Similares
Similar Compounds
Calcium gluconate: A calcium salt of gluconic acid, used as a mineral supplement and medication.
Calcium lactate: A calcium salt of lactic acid, commonly used in food and pharmaceutical industries.
Calcium citrate: A calcium salt of citric acid, widely used as a dietary supplement.
Uniqueness
Calcium galactarate is unique due to its specific chemical structure and properties derived from galactaric acid. Unlike other calcium salts, it offers distinct advantages in certain applications, such as its potential use in biodegradable polymers and its role in specific metabolic pathways.
Propiedades
Número CAS |
4696-66-6 |
|---|---|
Fórmula molecular |
C6H8CaO8 |
Peso molecular |
248.20 g/mol |
Nombre IUPAC |
calcium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2+,3+,4-; |
Clave InChI |
UGZVNIRNPPEDHM-UEXKISHTSA-L |
SMILES isomérico |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O.[Ca+2] |
SMILES canónico |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)



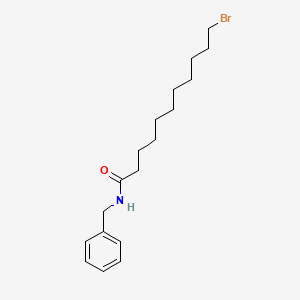
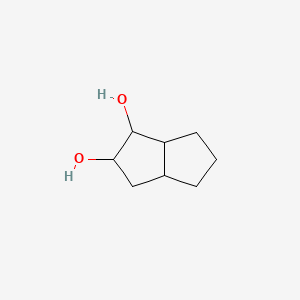
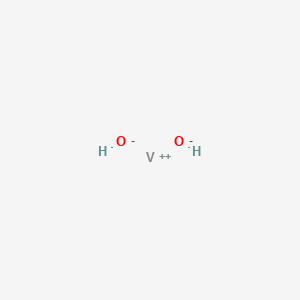
![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)

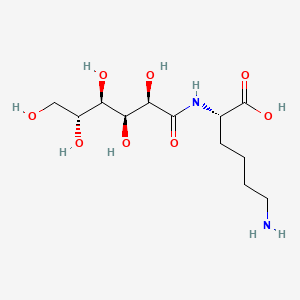
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)
